Bis(4-fluorophenyl)methanethione

Description

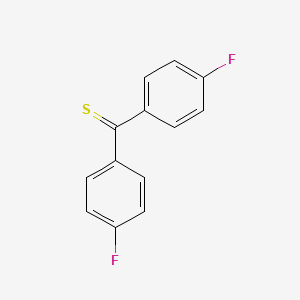

Bis(4-fluorophenyl)methanethione is a thioketone derivative with the molecular formula C₁₃H₈F₂S, featuring two 4-fluorophenyl groups attached to a central carbon atom bonded to a sulfur atom (C=S). This compound is structurally analogous to bis(4-fluorophenyl)methanone (a ketone, C=O) but replaces oxygen with sulfur, altering its electronic, steric, and biological properties.

Properties

IUPAC Name |

bis(4-fluorophenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2S/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJFTFOLSYVFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541578 | |

| Record name | Bis(4-fluorophenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53117-13-8 | |

| Record name | Bis(4-fluorophenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenyl)methanethione typically involves the reaction of 4-fluorobenzaldehyde with a sulfur source under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with hydrogen sulfide in the presence of a catalyst such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanethione group to a methylene group.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Bis(4-fluorophenyl)methane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-fluorophenyl)methanethione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)methanethione involves its interaction with biological molecules, particularly proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Bis(4-fluorophenyl)methanone (CAS 345-92-6)

- Molecular Formula : C₁₃H₈F₂O

- Structure : (4-FC₆H₄)₂C=O

- Key Properties: Planarity disrupted by steric repulsion between 4-fluorophenyl groups, leading to nonplanar geometries in macrocyclic systems . Synthesized via Pd-catalyzed reactions or Friedel-Crafts acylation . Applications: Used as a precursor in organic light-emitting diodes (OLEDs) .

Comparison :

- The C=S bond length (~1.61 Å) is longer than C=O (~1.21 Å), which may influence intermolecular interactions and crystal packing .

N-(4-Fluorophenyl)benzothioamide (Derivative 10)

- Structure : C₆H₅C(=S)NH(4-FC₆H₄)

- Key Properties: Antitumor activity: IC₅₀ = 47.32–79.12 μM against tested cell lines . Less potent than morpholino/piperidine-substituted thioamides due to weaker electron-donating effects of the aryl group .

Comparison :

- Bis(4-fluorophenyl)methanethione lacks the amide nitrogen, which may reduce hydrogen-bonding capacity but increase steric bulk.

- Thioamides generally exhibit moderate bioactivity, but substitution patterns (e.g., cyclic amines) significantly enhance potency .

(4-Fluorophenyl)(pyrrolidin-1-yl)methanethione

- Structure : (4-FC₆H₄)C(=S)N(C₄H₈)

- Key Properties :

Comparison :

- Bioactivity data for this compound is unspecified, but similar thioamides are explored for enzyme inhibition .

Key Insights :

- Thione-containing compounds (e.g., thioamides) show variable bioactivity depending on substituents. Cyclic amines (e.g., piperidine) enhance antitumor potency by improving binding interactions .

- This compound’s bioactivity remains unexplored but may align with trends observed in benzophenones (antifungal) or thioamides (enzyme inhibition) .

Comparison :

- The thione’s lipophilicity (predicted logP ~4.2) would exceed its ketone counterpart, influencing drug-likeness and environmental persistence .

Crystallographic and Conformational Analysis

- Bis(4-fluorophenyl)methanone: Nonplanar geometry due to steric clashes between fluorophenyl groups .

- (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone: Dihedral angle of 57.45° between aromatic rings; stabilized by O–H∙∙∙O hydrogen bonds .

- 1,2-Bis(4-fluorophenyl)-1-hydroxyacenaphthene : Dihedral angles of 87.02° and 51.86° between fluorophenyl and core rings, forming dimeric structures via hydrogen bonds .

Implications for this compound :

- Sulfur’s larger atomic radius may weaken hydrogen bonds compared to oxygen, affecting solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.